4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole
Overview
Description
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C7H8BrF3N2 It is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position, a propyl group at the 1-position, and a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with various biological targets, such as acetylcholinesterase .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, potentially inhibiting or activating biochemical processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
It’s worth noting that pyrazole derivatives can have diverse biological activities, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and more.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction, which are crucial processes in cellular energy metabolism . Additionally, it affects energy-dependent and independent calcium uptake, indicating its potential impact on calcium signaling pathways . These interactions highlight the compound’s ability to modulate key biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can negatively impact various cellular components, including lipids, proteins, and DNA. Furthermore, the compound’s interaction with acetylcholinesterase, an enzyme involved in neurotransmission, can lead to altered nerve pulse transmission and behavioral changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as those involved in oxidative phosphorylation, thereby disrupting cellular energy production . Additionally, the compound’s ability to modulate calcium uptake suggests its interaction with calcium channels or transporters . These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic processes . These temporal effects highlight the importance of monitoring the compound’s stability and its long-term impact on cellular systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress, cellular damage, and behavioral changes in animal models . These dosage-dependent effects underscore the need for careful consideration of dosage levels in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can affect its activity and function. These factors contribute to the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can provide pyrazoles . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized using bromine to yield pyrazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cyclization reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole include other pyrazole derivatives such as 4-bromopyrazole, 3,5-dimethylpyrazole, and 4-iodopyrazole . These compounds share the pyrazole core structure but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-1-propyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-2-3-13-4-5(8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVRIMIISMVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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